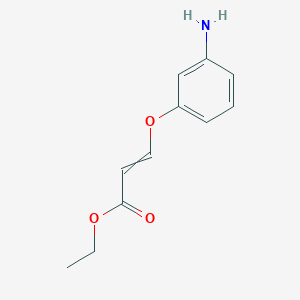

Ethyl 3-(3-aminophenoxy)prop-2-enoate

Description

Ethyl 3-(3-aminophenoxy)prop-2-enoate is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of an ethyl ester group, a phenoxy group, and an amino group attached to a propenoate backbone

Properties

CAS No. |

917872-69-6 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl 3-(3-aminophenoxy)prop-2-enoate |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-8H,2,12H2,1H3 |

InChI Key |

GAYNSEZLHHJVDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=COC1=CC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminophenoxy)prop-2-enoate typically involves the reaction of 3-aminophenol with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 3-aminophenol attacks the electrophilic carbon of ethyl acrylate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 3-(3-aminophenoxy)prop-2-enoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminophenoxy)prop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Ethyl 3-(3-aminophenoxy)prop-2-enoate can be compared with other similar compounds such as:

Ethyl 2-cyano-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate: Similar in structure but contains a cyano group and a methoxyamino group.

Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy and nitro groups, which can alter its reactivity and biological activity.

These comparisons highlight the unique structural features of this compound, such as the presence of an amino group and a phenoxy group, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 3-(3-aminophenoxy)prop-2-enoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula : C12H13N1O3

Molar Mass : 235.24 g/mol

Structure : The compound features an ethyl ester group, an aminophenoxy moiety, and a prop-2-enoate functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the aminophenoxy group allows for hydrogen bonding and electrostatic interactions with active sites on proteins, potentially modulating their activity. Additionally, the propenoate moiety may participate in conjugation reactions or electron transfer processes, leading to various biological effects such as:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It has been suggested that similar compounds exhibit antioxidant properties, which could be relevant for protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound can exhibit anticancer properties. For example, derivatives of aminophenoxypropanoates have shown effectiveness in inhibiting cancer cell proliferation in vitro. This effect is often mediated through the induction of apoptosis in cancer cells and the inhibition of tumor growth in animal models.

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds. This compound may possess activity against various bacterial strains, making it a candidate for further investigation as a therapeutic agent in treating infections.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of aminophenoxypropanoates on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

- Antimicrobial Testing : Another study assessed the antibacterial activity of a series of aminophenoxy derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.